molsidomine -

molsidomine

Catalog Number: EVT-7924710
CAS Number:
Molecular Formula: C9H14N4O4
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molsidomine, a sydnonimine derivative, is a long-acting vasodilator utilized extensively in scientific research for its nitric oxide (NO)-donating properties. [, ] This compound serves as a valuable tool to investigate the physiological and pathological roles of NO in various biological systems. [, , ] Molsidomine's ability to release NO in a controlled manner makes it particularly useful for studying the impact of NO on cellular signaling pathways and vascular function. [, , ]

Future Directions
  • Clarifying Molsidomine’s Role in Specific Disease Models: Further research is needed to fully elucidate molsidomine’s therapeutic potential in conditions like pre-eclampsia, where contrasting findings exist. [, ]
  • Exploring Novel Therapeutic Applications: Investigating molsidomine's efficacy in other diseases associated with NO deficiency, such as pulmonary hypertension and Alzheimer's disease, holds promise. [, ]
Overview

1-Ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate is a chemical compound with significant implications in medicinal chemistry, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulation. This compound is categorized under oxadiazoles, which are known for their diverse biological activities. The molecular formula and structure reveal a complex arrangement that contributes to its function as a potential CFTR modulator, enhancing chloride ion transport across epithelial cells.

Source

The compound can be identified through various chemical databases, including the Chemical Entities of Biological Interest (ChEBI) and BindingDB, where it is cataloged for research purposes. Its ChEBI ID is CHEBI:92623, and it is also referenced in other chemical databases such as PubChem and Benchchem .

Classification

1-Ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate falls under the classification of small molecules with potential pharmacological activity. Specifically, it has been noted for its role in influencing CFTR function, which is critical for maintaining proper ion balance in epithelial tissues.

Synthesis Analysis

Methods

The synthesis of 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate typically involves multi-step organic reactions. The initial steps may include the formation of the oxadiazole ring followed by the introduction of the morpholine group and subsequent ethoxy substitution.

Technical Details

The synthesis can be approached through retrosynthetic analysis, where the target molecule is deconstructed into simpler precursors. This often involves:

  1. Formation of the oxadiazole moiety via cyclization reactions.
  2. Alkylation steps to introduce the ethoxy group.
  3. Final assembly through coupling reactions to attach the morpholine component.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate can be represented by its InChIKey: XLHIYUYCSMZCCC-VMPITWQZSA-N and SMILES notation: CCOC(=N)N1C(=O)N=C(N1)C2=CC=CC=C2N(C2CCOCC2)C(=O)O .

Data

The compound features:

  • A molecular weight of approximately 299.35 g/mol.
  • A complex arrangement that includes an ethoxy group, a morpholine ring, and an oxadiazole structure.
Chemical Reactions Analysis

Reactions

1-Ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate can participate in various chemical reactions typical for imidates and oxadiazoles. These may include:

  1. Hydrolysis under acidic or basic conditions leading to the formation of corresponding carboxylic acids.
  2. Nucleophilic substitutions where the nitrogen or oxygen atoms in the structure can act as electrophiles.

Technical Details

The reactivity of this compound is influenced by its electronic structure, particularly due to the presence of electron-withdrawing groups that stabilize certain reactive intermediates during chemical transformations.

Mechanism of Action

Process

The mechanism by which 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate exerts its biological effects involves interaction with CFTR channels. It enhances chloride ion transport across cell membranes by stabilizing open states of CFTR or increasing channel activity.

Data

Research indicates that compounds similar to this one can bind to specific sites on CFTR, influencing its conformational states and ultimately improving ion flow in epithelial tissues affected by cystic fibrosis .

Physical and Chemical Properties Analysis

Physical Properties

1-Ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate exhibits:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in polar organic solvents due to its functional groups.

Chemical Properties

Key chemical properties include:

  1. Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  2. Reactivity: Reacts with nucleophiles due to its imidate functionality, making it versatile for further chemical modifications .
Applications

Scientific Uses

The primary application of 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate lies in pharmaceutical research focused on cystic fibrosis treatment. Its ability to modulate CFTR activity positions it as a candidate for developing new therapies aimed at restoring normal ion transport in affected individuals.

Additionally, this compound may serve as a lead structure for further modifications to enhance efficacy or reduce side effects, making it a valuable tool in medicinal chemistry research aimed at respiratory diseases related to CFTR dysfunction .

Introduction to 1-Ethoxy-N-(3-Morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate in Contemporary Research

This compound, systematically named 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate (CHEBI:92623), represents a specialized class of sydnone imine derivatives. It integrates a morpholine ring with an oxadiazolium core, serving as a nitric oxide (NO)-releasing prodrug. Its historical and pharmacological significance stems from its dual functionality: the morpholine moiety enhances solubility and target affinity, while the oxadiazolium ring facilitates controlled NO release under physiological conditions. This hybrid structure positions it uniquely within cardiovascular and anticancer research paradigms [9] [1].

Historical Evolution of Sydnone Imine Derivatives in Medicinal Chemistry

Sydnone imines emerged in the 1960s as stable heterocyclic nitrosating agents. Early studies focused on molsidomine (SIN-10), a prototypical sydnone imine approved for angina pectoris in the 1980s. Its metabolite, linsidomine, directly releases NO, inducing vasodilation. The structural evolution of these compounds accelerated in the 2000s, with modifications aimed at optimizing NO release kinetics and tissue specificity. The integration of morpholine into the sydnone imine scaffold, exemplified by 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate, marked a strategic advancement. Morpholine’s inclusion improved aqueous solubility and altered metabolic stability, addressing key limitations of early derivatives like the rapid hydrolysis of linsidomine [6] [9].

Table 1: Key Milestones in Sydnone Imine Development

YearCompoundInnovationTherapeutic Application
1960sLinsidomineFirst sydnone imine NO donorExperimental vasodilator
1980sMolsidomine (SIN-10)Orally bioavailable prodrugAngina pectoris
2000sMorpholinyl-oxadiazolium hybridsEnhanced solubility and targeted NO releaseCardiovascular R&D

Role of Nitric Oxide Donors in Cardiovascular Pharmacology

Nitric oxide (NO) is a critical signaling molecule regulating vasodilation, platelet aggregation, and vascular smooth muscle proliferation. Sydnone imines release NO through enzymatic hydrolysis, distinct from spontaneous donors like glyceryl trinitrate. This controlled release mitigates tolerance development—a major drawback of nitrate therapies. Electrochemical studies of oxadiazole derivatives (e.g., NPPO) confirm redox stability and electron transfer efficiency, essential for sustained NO donation. The electron-donating morpholine group in 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate stabilizes the transition state during ring-opening, modulating NO release rates. Research highlights synergistic benefits: NO-mediated vasodilation improves coronary perfusion, while morpholine enhances endothelial targeting [7] [6].

Table 2: Electrochemical and NO Release Properties of Oxadiazole Hybrids

ParameterValue/CharacteristicSignificance
Redox Potential (E₀)−0.42 V (vs. SCE)Favors gradual electron transfer, reducing rapid NO depletion
Release Half-life45–60 minutesProlonged activity vs. spontaneous donors (e.g., sodium nitroprusside)
Activation MechanismEnzymatic (esterase-mediated)Tissue-specific delivery, minimizing off-target effects

Structural Uniqueness of Morpholinyl-Oxadiazolium Hybrid Systems

The molecular architecture of this compound features two pharmacophores:

  • Oxadiazolium Ring: A positively charged 1,3,4-oxadiazole acts as the NO-releasing core. Its 3-morpholinyl substitution at N3 delocalizes charge, enhancing stability.
  • Morpholine Moiety: The 4-substituted morpholine (N-CH₂-CH₂-O) contributes to hydrogen-bonding capacity and lipophilicity modulation. Studies show morpholine’s oxygen and nitrogen atoms form key interactions with biological targets, including kinases and ion channels [1] [7].

Structure-Activity Relationship (SAR) Insights:

  • The ethoxy group at C1 optimizes hydrolysis kinetics, balancing prodrug stability and activation.
  • Morpholine’s role extends beyond solubility: it confers uncompetitive inhibition of enzymes like urease (IC₅₀ ≈ 3.8 µM in analogues), suggesting ancillary targeting [4].
  • DFT calculations reveal high electron density at the oxadiazolium C5 position, facilitating nucleophilic attack and NO release [7].

Table 3: Synthetic Routes to Morpholinyl-Oxadiazolium Derivatives

MethodConditionsYieldKey Advantage
CyclizationI₂/K₂CO₃ in DMSO, 100°C, 4 hours78%One-pot simplicity
Aldehyde-Aminoaldehyde CouplingBu₄NI/TBHP in 1,1,2-trichloroethane, 100°C82%Tolerance for diverse substituents

Synthetic Protocol Highlights:Step 1: A morpholine-containing aldehyde reacts with an imidazole carbaldehyde under oxidative conditions (TBHP catalyst).Step 2: Cyclization using Vilsmeier reagent forms the oxadiazolium core. The morpholine ring remains intact due to its resistance to harsh electrophiles [2] [8].

Table 4: Clinically Relevant Compounds Featuring Morpholine or Oxadiazole Pharmacophores

Compound NameStructurePrimary Therapeutic Use
MolsidomineSydnone imine without morpholineAnti-anginal
FinafloxacinMorpholine-containing fluoroquinoloneAntibacterial
RaltitrexedOxadiazole-based thymidylate synthase inhibitorAnticancer
1-Ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidateIntegrated hybridCardiovascular R&D

Concluding Remarks:1-Ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate exemplifies rational prodrug design, leveraging morpholine’s pharmacokinetic advantages and oxadiazolium’s controlled NO release. Future directions include structural diversification at the ethoxy group and morpholine nitrogen to fine-tune tissue specificity. Hybridization strategies, as validated here, offer a blueprint for next-generation NO donors with improved therapeutic indices.

Properties

Product Name

1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate

IUPAC Name

1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3

InChI Key

XLFWDASMENKTKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.